Cachr ligand - 114753-46-7

Cachr ligand

Catalog Number: EVT-453950
CAS Number: 114753-46-7
Molecular Formula: C82H112N22O18
Molecular Weight: 1693.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cachr ligand is derived from the CACHE domain found in certain bacterial proteins, notably GcbC from Pseudomonas syringae. This protein is implicated in the synthesis of cyclic di-GMP, a secondary messenger involved in biofilm formation and other cellular processes. The classification of Cachr ligand falls under bioactive small molecules that influence microbial behavior through receptor-ligand interactions.

Synthesis Analysis

The synthesis of Cachr ligand typically involves the extraction and purification from microbial sources or can be synthesized through chemical methods that mimic natural biosynthetic pathways. For instance, ligands like citrate, which have been shown to enhance GcbC activity, can be synthesized from citric acid through various organic reactions.

Technical Details

  • Starting Materials: Organic acids such as citric acid.
  • Methods: Chemical synthesis often involves esterification or condensation reactions to form ligands that can interact with the CACHE domain.
  • Parameters: Reaction conditions such as temperature, pH, and catalyst presence are crucial for optimizing yield and purity.
Molecular Structure Analysis

The molecular structure of Cachr ligand is characterized by its ability to bind to the CACHE domain. The structural analysis indicates that the CACHE domain consists of a series of alpha-helices and beta-sheets that create a binding pocket for ligands.

Relevant Data

  • Binding Affinity: The affinity of Cachr ligand for its receptor can be assessed using techniques like X-ray crystallography or NMR spectroscopy.
  • Structural Features: The ligand typically exhibits functional groups conducive to hydrogen bonding and hydrophobic interactions, facilitating strong binding to the CACHE domain.
Chemical Reactions Analysis

Cachr ligands participate in several biochemical reactions that are critical for cellular signaling. The interaction between Cachr ligand and GcbC leads to the activation of diguanylate cyclase activity, resulting in increased levels of cyclic di-GMP.

Technical Details

  • Reaction Types: Ligand-receptor binding followed by conformational changes in the receptor protein.
  • Parameters: Kinetic studies often determine the rates of reaction and binding affinities, which are essential for understanding the efficacy of the ligand.
Mechanism of Action

The mechanism of action for Cachr ligand involves its binding to the CACHE domain of GcbC, which subsequently activates downstream signaling pathways related to biofilm formation. Upon binding, conformational changes within GcbC enhance its interaction with other proteins like LapD, leading to increased synthesis of cyclic di-GMP.

Relevant Data

  • Signaling Cascade: The binding event triggers a cascade that ultimately results in changes in gene expression related to biofilm development.
  • Experimental Evidence: Studies have shown that mutations in the CACHE domain significantly affect ligand binding and subsequent biofilm formation capabilities.
Physical and Chemical Properties Analysis

Cachr ligands exhibit distinct physical and chemical properties that facilitate their biological functions. These properties include solubility in aqueous environments and stability under physiological conditions.

Relevant Data

  • Solubility: Typically soluble in water due to polar functional groups.
  • Stability: Stability assessments indicate that these ligands maintain their structure under a range of pH levels commonly found in biological systems.
Applications

Cachr ligands have significant scientific applications, particularly in microbiology and biotechnology. They are crucial for understanding microbial behavior in natural environments and can be leveraged in developing strategies for biofilm control.

Introduction to Cachr Ligand Systems

Definition and Evolutionary Significance of Cache Domains in Prokaryotic Chemoreceptors

Cache (Calcium channels and chemotaxis receptors) domains represent the most prevalent extracellular sensory modules in prokaryotic signal transduction systems. These domains function as primary ligand-binding units in methyl-accepting chemotaxis proteins (MCPs), enabling bacteria to detect environmental chemical gradients. Structurally, Cache domains adopt a conserved α/β fold characterized by a central β-sheet flanked by α-helices, forming a pocket for ligand binding [4] [6]. Evolutionary analysis reveals that Cache domains share homology with intracellular Per-Arnt-Sim (PAS) domains but diverged early in prokaryotic evolution to specialize in extracellular sensing. This adaptation allowed bacteria to exploit diverse ecological niches by detecting ligands beyond cell membranes [6]. Genomic studies identify Cache domains in >50,000 bacterial and archaeal proteins, establishing them as the dominant extracellular sensing superfamily in prokaryotes [6].

Structural and Functional Classification:Cache domains are categorized into three major families based on topology and ligand specificity:

  • sCache_1: Minimal ligand-binding modules (e.g., in Leptospira interrogans McpA) [1] [7]
  • sCache_2: Intermediate complexity (e.g., Pseudomonas syringae PscD) [8]
  • dCache: Tandem domains expanding ligand repertoire (e.g., Pseudomonas aeruginosa PctA/B/C) [5]

Table 1: Evolutionary and Structural Features of Cache Domains

FeatureCache DomainsPAS Domains (Ancestral Relative)
LocalizationExtracellular (95%)Intracellular
Prevalence in Prokaryotes>50,000 proteins~30,000 proteins
Topologyα/β-sandwich with N-terminal helixα/β-roll without N-terminal helix
Ligand Binding SiteMembrane-distal pocketCentral hydrophobic cavity

Role of Cache Ligands in Bacterial Chemotaxis and Host-Pathogen Interactions

Cache domains recognize diverse ligands, including organic acids, amino acids, and host-derived compounds, translating chemical gradients into directed motility. Ligand binding triggers conformational changes transmitted through transmembrane helices to cytoplasmic signaling domains, modulating flagellar rotation [1] [5].

Key Mechanisms:

  • Attractant Sensing: In Leptospira interrogans, the Cache domain of McpA binds hemoglobin, driving chemotaxis toward host blood components. This facilitates tissue invasion during leptospirosis, a zoonotic disease causing >60,000 annual deaths globally [1] [7].
  • Neurotransmitter Detection: Pseudomonas aeruginosa PctD’s Cache domain binds acetylcholine (KD = 23 μM), a human neurotransmitter. This enables navigation toward neural tissues in infections, with chemotaxis magnitudes exceeding responses to nutrients like amino acids [5].
  • Plant Metabolite Recognition: Pseudomonas syringae PscD’s Cache domain selectively binds C2–C3 carboxylates (glycolate, acetate, propionate; KD = 23–356 μM). These compounds serve dual roles: as carbon sources (acetate/pyruvate) and as guides to stomatal openings for plant invasion [8].

Table 2: Characterized Cache Ligands and Pathogenic Roles

LigandBacteriumCache ReceptorAffinity (KD)Pathogenic Role
AcetylcholinePseudomonas aeruginosaPctD23 μMNeural tissue colonization
HemoglobinLeptospira interrogansMcpAUndeterminedBlood/tissue invasion
GlycolatePseudomonas syringaePscD23 μMStomatal localization on plants
l-CarnitinePseudomonas aeruginosaPctD100 μMNutrient scavenging in hosts

Host-pathogen interactions are further modulated by ligand hierarchy. For example, P. aeruginosa prioritizes acetylcholine over weaker attractants like betaine, optimizing navigation toward high-value host niches [5].

Current Knowledge Gaps in Cache Domain-Ligand Specificity

Despite advances, critical questions persist regarding Cache-ligand interactions:

Determinants of Specificity vs. Promiscuity

While some Cache domains (e.g., P. syringae PscD) exhibit narrow specificity for C2–C3 carboxylates [8], others bind structurally dissimilar ligands. For instance, P. aeruginosa PctD recognizes both acetylcholine (neurotransmitter) and l-carnitine (nutrient) [5]. The molecular basis for this spectrum remains unclear, though structural analyses suggest pocket volume and electrostatic properties as key factors [2] [8].

Understudied Cache Families

sCache1 and dCache domains dominate literature, while sCache2 (e.g., in P. syringae PscE) remain functionally uncharacterized due to experimental challenges like insolubility [8]. Even within studied families, <5% of bioinformatically predicted Cache domains have experimentally validated ligands [6].

Signaling Integration Mechanisms

How ligand-induced Cache conformational changes propagate through full-length chemoreceptors is poorly resolved. Crystal structures of isolated domains (e.g., L. interrogans McpA) reveal dimeric interfaces critical for signal transmission [1] [7], but dynamic studies of transmembrane signaling are lacking. Additionally, crosstalk between Cache-mediated chemotaxis and other virulence pathways (e.g., quorum sensing) is undocumented.

Table 3: Key Unresolved Questions and Experimental Approaches

Knowledge GapProposed ApproachTechnical Challenges
Atomic-level ligand discriminationHigh-resolution ligand-bound structuresCapturing transient binding states
In vivo signal transductionCryo-ET of chemoreceptor arraysMembrane protein stability
Ecological ligand profilingMetabolomics of host microenvironmentsLow-concentration ligand detection

Addressing these gaps requires integrating structural biology (e.g., crystallography of uncharacterized sCache_2 domains), in vivo chemotaxis assays, and computational modeling of ligand-binding dynamics [1] [7] [8]. Such advances could enable the design of anti-infectives targeting pathogenic chemotaxis.

Properties

CAS Number

114753-46-7

Product Name

Cachr ligand

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C82H112N22O18

Molecular Weight

1693.9 g/mol

InChI

InChI=1S/C82H112N22O18/c1-45(2)69(80(120)102-62(34-47-16-5-4-6-17-47)75(115)99-61(74(114)94-46(3)81(121)122)35-48-25-27-52(106)28-26-48)104-78(118)64(37-50-40-91-57-22-10-8-19-54(50)57)100-77(117)65(38-51-41-88-44-93-51)101-72(112)59(23-12-14-32-84)98-76(116)63(36-49-39-90-56-21-9-7-18-53(49)56)95-67(107)42-92-71(111)58(24-15-33-89-82(86)87)97-79(119)66(43-105)103-73(113)60(29-30-68(108)109)96-70(110)55(85)20-11-13-31-83/h4-10,16-19,21-22,25-28,39-41,44-46,51,55,58-66,69,90-91,105-106H,11-15,20,23-24,29-38,42-43,83-85H2,1-3H3,(H,92,111)(H,94,114)(H,95,107)(H,96,110)(H,97,119)(H,98,116)(H,99,115)(H,100,117)(H,101,112)(H,102,120)(H,103,113)(H,104,118)(H,108,109)(H,121,122)(H4,86,87,89)/t46-,51?,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-/m0/s1

InChI Key

RTURMDQGPXDVNV-OKYFCKJGSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N

Synonyms

cAChR ligand
complementary acetylcholine receptor-related peptide

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N

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